molecular formula C11H12N2O B1380400 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one CAS No. 1425927-75-8

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B1380400
CAS No.: 1425927-75-8
M. Wt: 188.23 g/mol
InChI Key: FSPMDZJWOCCHDG-UHFFFAOYSA-N
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Description

“6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one” is a chemical compound with the molecular formula C11H12N2O. It has a molecular weight of 188.23 . This compound belongs to the class of organic compounds known as quinolines and derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 . This indicates the presence of a quinoline moiety in the structure. Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

1. Preparation as Intermediates in Synthesis

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and related compounds have been studied for their role as intermediates in various chemical syntheses. For instance, dihydroquinolines, including similar compounds, are important intermediates in the Doebner-Miller synthesis of quinolines, showcasing their utility in organic synthesis processes (Dauphinee & Forrest, 1978).

2. Role in Synthesis of Opioid Peptidomimetics

Compounds like 2',6'-dimethyl-l-tyrosine, which bear resemblance to the structure of this compound, are used in the development of synthetic opioid ligands. Such compounds have shown superior potency in opioid receptor types, highlighting their significance in medicinal chemistry (Bender et al., 2015).

3. Catalytic Activity in Synthesis of Nitrogen-containing Heterocycles

The efficiency of similar carbene compounds as ligands for transition metal-based catalysts is notable. For example, their use in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines allows for the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).

4. Antitumor and Antimicrobial Properties

Some studies have explored the potential antitumor and antimicrobial properties of compounds containing structures similar to this compound. For instance, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized using a one-pot method, have exhibited moderate to high levels of antitumor activities (Fang et al., 2016).

5. Photophysical Properties and Molecular Logic Switches

The photophysical properties of amino-substituted compounds related to this compound have been investigated, particularly in terms of solvatochromism, acidochromism, and electron transfer processes. These studies provide insights into the utility of such compounds in developing molecular logic switches (Uchacz et al., 2016).

6. Antioxidant Action

Research has also been conducted to understand the mechanism of antioxidant action of similar dihydroquinoline derivatives. These studies are significant in elucidating how such compounds react with alkylperoxyls, contributing to our understanding of their antioxidant properties (Taimr, 1994).

Future Directions

The future directions for “6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one” could involve further exploration of its potential pharmaceutical applications, given the interesting biological activities of quinoline derivatives .

Biochemical Analysis

Biochemical Properties

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. This compound has also been shown to interact with certain proteins that play a role in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular behavior. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with transcription factors, leading to changes in gene expression that influence cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, this compound has been shown to interact with enzymes that regulate the production of reactive oxygen species, thereby influencing cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular responses to external stimuli .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within the cell can determine its effects on cellular processes and overall cellular health .

Properties

IUPAC Name

6-amino-1,3-dimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPMDZJWOCCHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
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Reactant of Route 6
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